1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 891782-58-4
VCID: VC3294206
InChI: InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-9-10(7-8)14-15-11(9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER

CAS No.: 891782-58-4

Cat. No.: VC3294206

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER - 891782-58-4

Specification

CAS No. 891782-58-4
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name diethyl 1H-indazole-3,6-dicarboxylate
Standard InChI InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-9-10(7-8)14-15-11(9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
Standard InChI Key AXJGUEAPAXMTIW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Characteristics

1H-Indazole-3,6-dicarboxylic acid diethyl ester consists of an indazole scaffold bearing two carboxylic acid ethyl ester groups at specific positions. The indazole core contains a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. The "1H" designation indicates that the hydrogen is attached to the nitrogen at position 1 of the five-membered ring, while the ester groups are positioned at carbons 3 and 6 .

Table 1: Key Identification Parameters of 1H-Indazole-3,6-dicarboxylic acid diethyl ester

ParameterValue
Chemical Name1H-Indazole-3,6-dicarboxylic acid diethyl ester
CAS Number891782-58-4
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Supplier ExampleCapot Chemical Co., Ltd.
ClassificationLaboratory chemical, Manufacture of substances

The structural arrangement of 1H-Indazole-3,6-dicarboxylic acid diethyl ester is particularly noteworthy as the positioning of the two ester groups provides multiple sites for potential chemical transformations, making it a versatile building block in organic synthesis. The compound's indazole core contributes to its aromatic character and potential for non-covalent interactions with biological targets, while the ester moieties serve as reactive handles for further modifications .

Physical and Chemical Properties

Based on its molecular structure and the general characteristics of similar compounds, 1H-Indazole-3,6-dicarboxylic acid diethyl ester is expected to exhibit specific physical and chemical properties that influence its handling, reactivity, and potential applications. While detailed experimental data is limited in the available research, reasonable predictions can be made based on structural analysis.

Table 2: Predicted Physical and Chemical Properties

PropertyExpected CharacteristicsBasis for Prediction
Physical StateSolid at room temperatureBased on molecular weight and structure
SolubilityLikely soluble in organic solvents (ethanol, acetone, DMSO); limited water solubilityPresence of aromatic rings and ester groups
ReactivityEster groups susceptible to hydrolysis; N-H group capable of hydrogen bondingFunctional group reactivity patterns
StabilityGenerally stable under standard conditions; may decompose under strongly acidic or basic conditionsStructural features and functional groups
Spectroscopic PropertiesUV absorption due to aromatic system; characteristic IR bands for ester carbonyl groupsConjugated aromatic system with ester functionalities

The compound's solubility profile is particularly relevant for both synthetic applications and potential biological testing. The presence of both the relatively polar indazole core and the less polar ethyl ester groups likely confers a moderate level of lipophilicity, which could influence its behavior in biological systems and its utility in various chemical transformations .

Synthesis Methods

Detailed Synthesis Protocol

Based on the available research data, a potential synthesis protocol for 1H-indazole derivatives, which could be adapted for 1H-Indazole-3,6-dicarboxylic acid diethyl ester, involves a one-pot procedure starting from carboxylic esters:

Table 3: One-Pot Synthesis Protocol for E-Hydrazone Esters (Potential Intermediates)

StepReagents and ConditionsDurationPurpose
1Combine ester substrate (0.1 mmol), p-ABSA (0.12 mmol), CH3CN (0.3 ml)-Initial mixture preparation
2Add DBU (0.12 mmol) dropwise with stirring-Base addition
3Stir at room temperature1 hourFormation of diazo intermediate
4Add Pt1/CeO2 catalyst (9 mg) and MeOH (2.0 ml), sonicate15 minCatalyst dispersion
5Add ammonia borane (0.9 mmol), seal, stir at room temperature3 hoursHydrogenation reaction
6Centrifuge, wash with CH2Cl2, evaporate, purify by TLC-Product isolation

This protocol demonstrates a turnover frequency of up to 566 hours^-1 upon reaction completion, indicating the high efficiency of the catalytic system for the stereoselective reduction of diazo compounds to E-hydrazone esters .

For the specific synthesis of 1H-Indazole-3,6-dicarboxylic acid diethyl ester, appropriate starting materials with correctly positioned functional groups would be required, followed by optimization of reaction conditions to achieve the desired substitution pattern. The stereoselectivity of the hydrazone intermediate formation is particularly critical for successfully establishing the 1H-indazole structure rather than alternative isomers .

Mechanistic Considerations

The mechanism of indazole formation via hydrazone intermediates involves several key steps with important stereochemical considerations. Research indicates that the stereoselective formation of E-hydrazone esters is facilitated by the simultaneous coordination of the Pt catalyst site with both the diazo N═N bond and the ester carbonyl group .

Density functional theory (DFT) studies have revealed that this coordination enables regio- and stereoselective hydrogen addition across the N═N bond in a syn fashion. The stronger adsorption of the E-product on the Pt catalyst compared to the Z-isomer further explains the predominant formation of E-hydrazones, which are essential precursors for successful cyclization to form 1H-indazole scaffolds .

This mechanistic insight is valuable for developing optimized synthetic routes to 1H-Indazole-3,6-dicarboxylic acid diethyl ester, highlighting the importance of catalyst selection and reaction conditions in controlling the stereochemical outcome of key steps.

Applications and Research Significance

Synthetic Utility

1H-Indazole-3,6-dicarboxylic acid diethyl ester possesses significant synthetic utility due to its functional group pattern and heterocyclic core structure. The presence of two ester groups provides reactive handles for further transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

These ester functionalities can be converted to various other groups, including:

  • Carboxylic acids (via hydrolysis)

  • Amides (via aminolysis)

  • Alcohols (via reduction)

  • Halides (via appropriate functional group interconversions)

  • Heterocyclic moieties such as 1,2,4-oxadiazoles

The strategic positioning of these functional groups at the 3 and 6 positions of the indazole core enables selective modifications to generate libraries of derivatives with potentially diverse properties and applications. Research on related indazole compounds has demonstrated that the ester functionality at position 3 is particularly versatile for creating structurally diverse derivatives with tailored characteristics .

Therapeutic AreaMechanism/TargetEvidence Base
Diabetes TreatmentNot fully elucidated; may involve improved glucose disposal and beta-cell functionIndazole compounds have shown activity in models of diabetes
Cardiovascular DisordersSome indazole derivatives demonstrate blood-pressure lowering effects1H- and 2H-indazole derivatives have been investigated as antihypertensive agents
Metabolic DisordersMay involve regulation of metabolic pathways and triglyceride levelsIndazole compounds show potential in addressing metabolic dysfunction

The diester functionality in 1H-Indazole-3,6-dicarboxylic acid diethyl ester could potentially influence both the compound's pharmacokinetic properties (such as lipophilicity and membrane permeability) and its interactions with biological targets. The ester groups might serve as hydrogen bond acceptors in target binding or as sites for metabolic transformation in vivo, potentially generating active metabolites with modified activity profiles .

Further pharmacological evaluation of 1H-Indazole-3,6-dicarboxylic acid diethyl ester would be valuable to determine its specific biological activities and therapeutic potential. The established precedent for indazole-based pharmaceuticals suggests that this compound warrants investigation in various disease models, particularly those related to metabolic and cardiovascular disorders .

Research Applications

As a laboratory chemical used in the manufacture of substances, 1H-Indazole-3,6-dicarboxylic acid diethyl ester has applications beyond direct therapeutic use . Its well-defined structure and functional group pattern make it valuable in various research contexts:

  • As a chemical probe for studying enzyme function and biological pathways

  • As a building block in combinatorial chemistry and library synthesis

  • As a reference compound for analytical method development

  • As a starting material for the preparation of labeled analogs for metabolic and pharmacokinetic studies

The distinctive spectroscopic properties expected for this compound, based on its structure, would also make it useful as a standard for developing and validating analytical methods for heterocyclic compounds with multiple functional groups.

Comparative Analysis with Related Compounds

Structural Comparison

To better understand the unique features of 1H-Indazole-3,6-dicarboxylic acid diethyl ester, it is instructive to compare it with structurally related indazole compounds. One such compound mentioned in the search results is 1h-Indazole-1-carboxylic acid,6-bromo-2,3-dihydro-3-oxo-,ethyl ester.

Table 5: Structural Comparison of Related Indazole Compounds

Feature1H-Indazole-3,6-dicarboxylic acid diethyl ester1h-Indazole-1-carboxylic acid,6-bromo-2,3-dihydro-3-oxo-,ethyl ester
CAS Number891782-58-459831723
Molecular FormulaC13H14N2O4C10H9BrN2O3
Molecular Weight262.26 g/mol285.09 g/mol
Key Structural ElementsTwo ethyl ester groups at positions 3 and 6; N-H at position 1Ethyl ester at position 1; bromine at position 6; oxo group at position 3
Distinctive FeaturesSymmetrical substitution pattern with two identical functional groupsContains bromine as a potential reactive site; oxo group impacts electronic properties

This comparison highlights several important differences that likely influence the respective compounds' reactivity patterns and potential applications. The position of the ester groups, the presence of different functional groups (bromine versus ester), and the location of the N-H bond all contribute to distinct chemical characteristics .

Functional Diversity in the Indazole Family

Indazole compounds exhibit remarkable functional diversity, with various substitution patterns leading to compounds with distinct properties and applications. The position and nature of substituents on the indazole core significantly influence both physical properties (such as solubility and stability) and biological activities.

Research on indazole derivatives has demonstrated that:

  • Substitution at the N-1 position often affects the compound's ability to engage in hydrogen bonding and influences conformational preferences

  • Functional groups at the C-3 position can significantly impact biological activities, particularly for pharmaceutical applications

  • Substituents on the benzene ring portion (including position 6, as in our target compound) modify electronic properties and potential interaction with biological targets

1H-Indazole-3,6-dicarboxylic acid diethyl ester, with its specific substitution pattern, represents one node in the diverse chemical space of indazole derivatives, with potential unique properties that merit further investigation.

Research Trends and Future Directions

Current Research Landscape

Recent advances in indazole chemistry have focused on developing more efficient synthetic methods, exploring structure-activity relationships, and identifying novel applications for these versatile heterocycles. The development of stereoselective synthesis methods, such as the Pt1/CeO2-catalyzed formation of E-hydrazone intermediates, represents a significant advancement in accessing complex indazole derivatives with precise control over stereochemistry .

The pharmaceutical industry continues to explore indazole-based compounds for various therapeutic applications, with particular interest in metabolic disorders, cardiovascular conditions, and other areas where indazole derivatives have shown promising activity . The structural diversity accessible through various functionalization strategies has contributed to the ongoing interest in this compound class.

Future Research Opportunities

For 1H-Indazole-3,6-dicarboxylic acid diethyl ester specifically, several promising research directions emerge:

  • Synthetic Methodology Development: Further refinement of synthetic routes to improve efficiency, stereoselectivity, and environmental sustainability in producing this compound and its derivatives.

  • Structure-Activity Relationship Studies: Systematic modification of the ester groups and other structural features to understand how these changes affect physical properties and biological activities.

  • Biological Activity Screening: Comprehensive evaluation of the compound's potential activities across various therapeutic areas, particularly those where other indazole derivatives have shown promise.

  • Material Science Applications: Investigation of potential applications in materials science, such as in the development of novel polymers, coordination compounds, or electronic materials.

  • Analytical Method Development: Establishment of robust analytical methods for detecting and quantifying this compound in various matrices, which would support both research and potential commercial applications.

These research directions would contribute to a more comprehensive understanding of 1H-Indazole-3,6-dicarboxylic acid diethyl ester and potentially uncover valuable applications in various fields.

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